molecular formula C17H14ClN3O3 B4447435 N-{[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-phenoxyacetamide

N-{[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-phenoxyacetamide

Cat. No.: B4447435
M. Wt: 343.8 g/mol
InChI Key: CVANCLVTJIPRCB-UHFFFAOYSA-N
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Description

N-{[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-phenoxyacetamide is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound features a unique structure that includes a chlorophenyl group, an oxadiazole ring, and a phenoxyacetamide moiety, making it a versatile molecule for various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-phenoxyacetamide typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

N-{[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-phenoxyacetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) to yield reduced derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide (NaOH).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines.

Scientific Research Applications

N-{[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-phenoxyacetamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its unique structure.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-{[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-phenoxyacetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-{[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-phenoxyacetamide stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

N-[[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl]-2-phenoxyacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14ClN3O3/c18-14-9-5-4-8-13(14)17-20-16(24-21-17)10-19-15(22)11-23-12-6-2-1-3-7-12/h1-9H,10-11H2,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVANCLVTJIPRCB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OCC(=O)NCC2=NC(=NO2)C3=CC=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-{[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-phenoxyacetamide
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N-{[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-phenoxyacetamide
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N-{[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-phenoxyacetamide
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N-{[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-phenoxyacetamide
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N-{[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-phenoxyacetamide
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N-{[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-phenoxyacetamide

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